Ferulamide
Overview
Description
Ferulamide is an organic compound known for its diverse biological activities. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used as a bio-pesticide due to its potent insecticidal and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferulamide can be synthesized through the reaction of p-toluenesulfonamide and p-hydroxybenzoate under alkaline conditions, followed by acidification to obtain the final product . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach to amide synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Ferulamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferulic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Ferulic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ferulamides depending on the reagents used.
Scientific Research Applications
Ferulamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Industry: Utilized in the production of bio-pesticides and other agricultural chemicals.
Mechanism of Action
Ferulamide exerts its effects through several mechanisms:
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Enzyme Inhibition: It inhibits enzymes such as tyrosine kinase, which plays a role in cell signaling and growth.
Neuroprotection: this compound has been shown to protect neurons from damage, making it a potential therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Ferulamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Ferulic Acid: A precursor to this compound with similar antioxidant properties.
Cinnamic Acid Derivatives: Share structural similarities but differ in biological activities.
Schiff’s Base Derivatives: Used in the treatment of Alzheimer’s disease, similar to this compound.
This compound stands out due to its potent insecticidal and antimicrobial properties, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJJKZSQWOLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19272-90-3 | |
Record name | Ferulamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19272-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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